Trietoxi-2-tienilsilano

Descripción general

Descripción

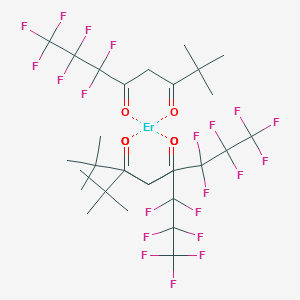

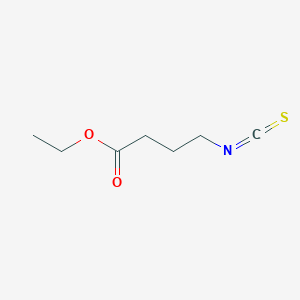

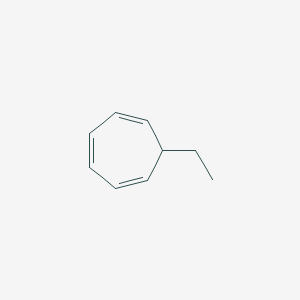

Triethoxy-2-thienylsilane is an organosilicon compound that has been widely studied due to its unique properties and potential applications. It is a colorless, clear liquid that is soluble in organic solvents and water. This compound has a thienyl group attached to a silicon atom, which makes it an interesting molecule for various fields of research.

Aplicaciones Científicas De Investigación

Propiedades Químicas

El Trietoxi-2-tienilsilano es un compuesto químico con la fórmula lineal C10H18O3SSi . Tiene un peso molecular de 246.4 y aparece incoloro . Tiene un punto de ebullición de 78 °C y una densidad de 1.049 g/mL a 25 °C .

Información de Seguridad

Este compuesto ha sido clasificado con las declaraciones de peligro H315-H319-H335, lo que indica que puede causar irritación de la piel, irritación ocular grave y puede causar irritación respiratoria . Las declaraciones de seguridad asociadas con él son S26-36, que recomiendan enjuagar cuidadosamente con agua durante varios minutos en caso de contacto con los ojos y usar ropa de protección adecuada .

Disponibilidad y Pureza

El this compound generalmente está disponible de inmediato en la mayoría de los volúmenes . Se pueden considerar formas de alta pureza, submicrónicas y nanopulverizadas . Se produce a muchos grados estándar cuando corresponde, incluyendo Mil Spec (grado militar); ACS, Grado Reactivo y Técnico; Grado Alimenticio, Agrícola y Farmacéutico; Grado Óptico, USP y EP/BP (Farmacopea Europea/Farmacopea Británica) y sigue las normas de prueba ASTM aplicables .

Aplicación en Reacciones de Acoplamiento Cruzado

Se ha demostrado que el this compound es reactivo en reacciones de acoplamiento cruzado catalizadas por Pd

Safety and Hazards

Triethoxy-2-thienylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Mecanismo De Acción

Target of Action

Triethoxy-2-thienylsilane is a silicon-based nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many chemical reactions, particularly in organic synthesis.

Mode of Action

Triethoxy-2-thienylsilane has been shown to be reactive in palladium-catalyzed cross-coupling reactions . In these reactions, a carbon atom on the thienyl ring of the molecule forms a new bond with a carbon atom on another molecule, facilitated by a palladium catalyst. This allows for the formation of complex organic structures from simpler precursors.

Result of Action

The primary result of Triethoxy-2-thienylsilane’s action is the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions . This can lead to the synthesis of complex organic structures from simpler precursors. The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions within the system.

Action Environment

The action, efficacy, and stability of Triethoxy-2-thienylsilane can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C . Additionally, it should be handled and stored under inert gas , suggesting that it may be sensitive to oxidation. The compound’s reactivity in cross-coupling reactions may also be influenced by the presence of other reactants, the choice of solvent, temperature, and pressure.

Propiedades

IUPAC Name |

triethoxy(thiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQAIBMAFLMIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CS1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446906 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17984-89-3 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)

![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)